N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine
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Overview
Description
N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-chloro-3-pyridylmethanol, is reacted with methoxybenzyl chloride under basic conditions to form the intermediate 4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl chloride.
Formation of the Pyrrolidine Derivative: The intermediate is then reacted with 1-ethyl-2-pyrrolidinylmethanamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine: A metabolite of acetamiprid, a neonicotinoid insecticide.
N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine: Another neonicotinoid insecticide with similar structural features.
Uniqueness
N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C21H28ClN3O2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C21H28ClN3O2/c1-3-25-10-4-5-18(25)14-23-12-16-6-8-19(20(11-16)26-2)27-15-17-7-9-21(22)24-13-17/h6-9,11,13,18,23H,3-5,10,12,14-15H2,1-2H3 |
InChI Key |
DHNBZPCXCRPQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC |
Origin of Product |
United States |
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